1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Lipophilicity Drug-likeness Membrane permeability

1-[(2,4-Dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 568557-48-2), also catalogued as 2-(2,4-dichlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, is a synthetic pyrazolone derivative with molecular formula C₁₁H₁₀Cl₂N₂O and molecular weight 257.11 g/mol. The compound bears a 2,4-dichlorobenzyl substituent connected via a methylene bridge to the N1 position of the 3-methyl-4,5-dihydro-1H-pyrazol-5-one core.

Molecular Formula C11H10Cl2N2O
Molecular Weight 257.11
CAS No. 568557-48-2
Cat. No. B2679368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
CAS568557-48-2
Molecular FormulaC11H10Cl2N2O
Molecular Weight257.11
Structural Identifiers
SMILESCC1=NN(C(=O)C1)CC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C11H10Cl2N2O/c1-7-4-11(16)15(14-7)6-8-2-3-9(12)5-10(8)13/h2-3,5H,4,6H2,1H3
InChIKeyOOUZIZMWGAJRTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-[(2,4-Dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 568557-48-2): Procurement-Relevant Physicochemical and Structural Profile


1-[(2,4-Dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one (CAS 568557-48-2), also catalogued as 2-(2,4-dichlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, is a synthetic pyrazolone derivative with molecular formula C₁₁H₁₀Cl₂N₂O and molecular weight 257.11 g/mol [1]. The compound bears a 2,4-dichlorobenzyl substituent connected via a methylene bridge to the N1 position of the 3-methyl-4,5-dihydro-1H-pyrazol-5-one core. Its computed XLogP3 is 2.5, with zero hydrogen bond donors (HBD), two hydrogen bond acceptors (HBA), and a topological polar surface area of 32.7 Ų [1]. The compound is supplied as a building block at ≥95% purity for research and development purposes only .

Why Generic Substitution of CAS 568557-48-2 Fails: Structural and Functional Differentiation from Edaravone and Other Pyrazolone Analogs


The 2,4-dichlorobenzyl substitution pattern and the methylene (-CH₂-) bridge of CAS 568557-48-2 generate physicochemical and pharmacological profiles that cannot be replicated by simple in-class substitution. Compared with edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one, CAS 89-25-8), which bears an unsubstituted phenyl ring directly attached to the pyrazolone nitrogen, this compound exhibits a >100-fold increase in computed lipophilicity (XLogP3 2.5 vs. ~0.8–1.0), fundamentally altering membrane partitioning and protein-binding characteristics [1][2]. The 2,4-dichloro arrangement on the benzyl moiety distinguishes this compound from its 2,5-dichloro (CAS 13102-34-6) and 2,6-dichloro (SCBT sc-334803) regioisomers, each of which presents distinct electronic and steric profiles at biological target interfaces . Furthermore, the methylene spacer introduces conformational flexibility absent in directly N-aryl-substituted analogs such as 2-(2,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS 14580-19-9), affecting both binding kinetics and metabolic susceptibility . The dichlorophenyl-pyrazolone scaffold has been independently identified as a privileged chemotype for PD-L1 immune checkpoint inhibition combined with radical-scavenging antioxidant activity — a multifunctional profile not achievable with the parent edaravone structure alone [3].

Quantitative Comparative Evidence for CAS 568557-48-2: Lipophilicity, Antioxidant Capacity, PD-L1 Affinity, Antimicrobial Potential, and Safety Profile


Enhanced Lipophilicity of CAS 568557-48-2 Versus Edaravone: XLogP3 Comparison for Membrane Permeability Projection

The target compound exhibits a computed octanol-water partition coefficient XLogP3 of 2.5, reflecting the lipophilic contribution of the 2,4-dichlorobenzyl substituent [1]. In contrast, the clinical pyrazolone drug edaravone (CAS 89-25-8) bearing an unsubstituted N-phenyl ring has a computed XLogP3 of approximately 0.8–1.0 [2]. This approximately 17- to 55-fold increase in predicted lipophilicity translates into significantly greater predicted passive membrane permeation for the dichlorobenzyl analog, consistent with the general observation that halogenated edaravone analogs possess elevated ClogP values and enhanced ability to cross biological barriers [3].

Lipophilicity Drug-likeness Membrane permeability

PD-L1 Binding Affinity of the 2,4-Dichlorophenyl-Pyrazolone Scaffold: Direct Quantitative Comparison with Edaravone and Other Phenyl-Pyrazolone Derivatives

In a head-to-head study of five phenyl-pyrazolone PD-L1 binders, Compound 2 — which bears a 2,4-dichlorophenyl substituent on the pyrazolone N1, structurally analogous to the target compound — exhibited a PD-L1 binding affinity (KD) of 34 ± 3 nM measured by microscale thermophoresis (MST), an IC₅₀ of 23 ± 3 nM in a PD-1/PD-L1 FRET disruption assay, and an IC₅₀ of 53 ± 11 nM for reactivation of CTLL-2 cell proliferation [1]. These values surpass those of the reference small-molecule PD-L1 inhibitor BMS-202 (FRET IC₅₀ 124 ± 12 nM) and are comparable to the clinical antibody nivolumab (proliferation IC₅₀ 58 ± 3 nM) [1]. In contrast, edaravone (Compound 1 in the same study) showed a weaker KD of 77 ± 7 nM and higher FRET IC₅₀ of 92 ± 9 nM, demonstrating a 2.3-fold lower binding affinity and 4-fold lower functional potency than the dichlorophenyl analog [1]. The study authors concluded that 'the dichlorophenyl-pyrazolone unit' represents a privileged scaffold for PD-L1 inhibitor design [2].

PD-L1 Immune checkpoint Cancer immunotherapy

Radical Scavenging Antioxidant Capacity of the Dichlorophenyl-Pyrazolone Chemotype Versus Edaravone: DPPH EC₅₀ and DMPO Kinetic Rate Data

The 2,4-dichlorophenyl-pyrazolone analog (Compound 2) retained substantial antioxidant activity in quantitative electron paramagnetic resonance (EPR)-based assays. In the DPPH radical scavenging assay, Compound 2 exhibited an EC₅₀ of 36.46 μM, nearly identical to edaravone's EC₅₀ of 35.81 μM [1]. In the DMPO spin-trapping assay (Fenton reaction), Compound 2 showed a reaction rate constant (kr) of 1.93 × 10¹¹ M⁻¹ s⁻¹ with a kr/ka ratio of 45, compared with edaravone's kr of 2.59 × 10¹¹ M⁻¹ s⁻¹ and kr/ka ratio of 60 [1]. The study ranked Compound 2 among the 'potent antioxidant compounds' alongside edaravone and Compound 3, while Compounds 1, 4, and 5 were classified as 'less efficient' [1]. This demonstrates that chlorination at the 2,4-positions of the benzyl ring does not abolish the intrinsic radical-scavenging capacity of the pyrazolone core.

Antioxidant Free radical scavenging Electron paramagnetic resonance

Antiproliferative and Antimicrobial Activity of Chlorophenyl-Pyrazolone Derivatives: Class-Level Evidence from Structurally Related Baylis-Hillman Adducts

A 2024 study by Naglah et al. evaluated chlorophenyl-substituted pyrazolone derivatives (5a–5c) for antimicrobial and anticancer activity. Compound 5a, featuring chlorophenyl groups and a piperidin-4-one moiety appended to the pyrazolone core, demonstrated the highest antimicrobial efficacy against S. aureus, E. coli, A. niger, and C. albicans, and exhibited superior antiproliferative activity against HepG2 liver carcinoma cells with an IC₅₀ of 6 μg/mL [1]. While these compounds are structurally more complex than CAS 568557-48-2, they establish that the chlorophenyl-pyrazolone substructure — shared with the target compound — is compatible with potent biological activity across antimicrobial and anticancer endpoints. The authors attributed the activity to enhanced lipophilicity from chlorophenyl groups, facilitating cell membrane penetration and ROS generation [1]. This class-level evidence supports the selection of CAS 568557-48-2 as a privileged building block for further derivatization toward bioactive molecules.

Antiproliferative Antimicrobial Antifungal HepG2

GHS Safety Profile of CAS 568557-48-2 Versus Edaravone: Absence of Skin Sensitization and Aquatic Toxicity Hazard Statements

According to the ECHA C&L Inventory as reported in PubChem, CAS 568557-48-2 carries four GHS hazard statements with 100% notifier agreement: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [1]. In comparison, edaravone (CAS 89-25-8) carries the same four hazard statements plus H317 (May cause an allergic skin reaction) and H411 (Toxic to aquatic life with long lasting effects) [2]. The absence of the skin sensitization hazard (H317) for CAS 568557-48-2 represents a meaningful handling advantage for laboratory personnel conducting repeated synthetic procedures, while the absence of aquatic toxicity classification (H411) simplifies waste disposal considerations relative to edaravone.

GHS classification Safety profile Hazard assessment

Methylene Bridge Conformational Flexibility of CAS 568557-48-2 Versus Rigid N-Aryl Pyrazolone Analogs: Impact on Binding Geometry and Metabolic Susceptibility

CAS 568557-48-2 incorporates a methylene (-CH₂-) spacer between the 2,4-dichlorophenyl ring and the pyrazolone N1 position, creating two rotatable bonds (phenyl-CH₂ and CH₂-N) that permit conformational sampling of the dichlorophenyl moiety relative to the heterocyclic core [1]. In contrast, the directly N-aryl-substituted analog 2-(2,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CAS 14580-19-9) has only one rotatable bond and a fixed N-aryl geometry with higher rotational barrier . The 4-position regioisomer 4-(2,6-dichlorobenzyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, which has a methylene bridge at C4 rather than N1, showed only weak activity against M. tuberculosis RecA protein (IC₅₀ = 46,200 nM), underscoring that both the attachment position and the presence of the methylene linker critically modulate biological activity [2]. The conformational degrees of freedom in CAS 568557-48-2 may also influence cytochrome P450-mediated metabolism, as the benzylic methylene group represents a potential site for oxidative modification.

Conformational flexibility Structure-activity relationship Metabolic stability

Procurement-Guiding Application Scenarios for CAS 568557-48-2: Where the 2,4-Dichlorobenzyl-Pyrazolone Scaffold Delivers Differentiated Value


PD-L1 Immune Checkpoint Inhibitor Lead Generation

CAS 568557-48-2 serves as a direct entry point into the dichlorophenyl-pyrazolone scaffold independently validated as a PD-L1 inhibitor pharmacophore. As demonstrated by Leleu-Chavain et al. (2022), the 2,4-dichlorophenyl-substituted pyrazolone core (Compound 2) achieves a PD-L1 KD of 34 nM and FRET IC₅₀ of 23 nM, outperforming both edaravone and BMS-202 [1]. The target compound's methylene bridge and synthetic accessibility via 2,4-dichlorobenzyl chloride condensation [2] make it a modular starting material for parallel library synthesis aimed at optimizing the R2 substituent while retaining the privileged dichlorobenzyl-pyrazolone core [3].

Dual-Action Antioxidant-Immunotherapy Agent Development

The dichlorophenyl-pyrazolone chemotype uniquely combines PD-L1 binding with near-edaravone-level radical scavenging (DPPH EC₅₀ 36.46 μM for the 2,4-dichlorophenyl analog vs. 35.81 μM for edaravone) [1]. This dual functionality is unavailable in single-mechanism PD-L1 inhibitors or standalone antioxidants. Research programs targeting cancers where oxidative stress and immune evasion are co-drivers — such as hepatocellular carcinoma, where HepG2 sensitivity to chlorophenyl-pyrazolones has been demonstrated (IC₅₀ = 6 μg/mL) [4] — represent high-value application scenarios for CAS 568557-48-2 and its derivatives.

Structure-Activity Relationship (SAR) Studies Across Pyrazolone N1-Substitution Patterns

CAS 568557-48-2 fills a specific structural niche in pyrazolone SAR libraries: the N1-(2,4-dichlorobenzyl) substitution with methylene spacer. This distinguishes it from directly N-aryl-substituted analogs (CAS 14580-19-9), N-(2,5-dichlorophenyl) regioisomers (CAS 13102-34-6), and N-(2,6-dichlorobenzyl) variants (SCBT sc-334803) . Systematic procurement of this compound alongside its regioisomeric and conformational analogs enables comprehensive mapping of chlorine substitution pattern effects and methylene bridge contributions to target binding, metabolic stability, and selectivity profiles.

Laboratory-Scale Medicinal Chemistry with Reduced Hazard Burden

For laboratories conducting routine synthesis and medium-throughput screening, CAS 568557-48-2 offers a reduced GHS hazard profile compared with edaravone, lacking the H317 (skin sensitization) and H411 (aquatic chronic toxicity) classifications [5]. This simplifies personal protective equipment requirements, waste stream management, and regulatory documentation — practical procurement considerations that reduce operational friction in academic and industrial medicinal chemistry settings where dozens to hundreds of analogs may be synthesized and tested.

Quote Request

Request a Quote for 1-[(2,4-dichlorophenyl)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.